Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Description

Chemical Identity:

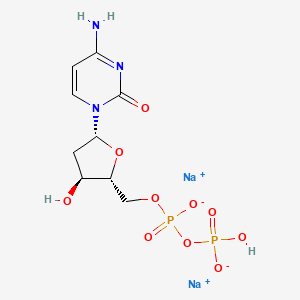

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (CAS 800-73-7) is a nucleotide analog with the molecular formula C₉H₁₃N₃Na₂O₁₀P₂ and a molecular weight of 487.17 g/mol . It is structurally characterized by:

- A 2'-deoxyribose sugar (lacking the 2'-hydroxyl group).

- A cytosine base linked to the 1'-position of the sugar.

- A diphosphate group esterified to the 5'-position, neutralized by two sodium ions.

Biological Role:

This compound serves as a precursor in DNA synthesis, where it is phosphorylated to 2'-deoxycytidine 5'-triphosphate (dCTP) by nucleoside diphosphate kinases. dCTP is directly incorporated into DNA during replication .

Properties

CAS No. |

54735-60-3 |

|---|---|

Molecular Formula |

C9H13N3Na2O10P2 |

Molecular Weight |

431.14 g/mol |

IUPAC Name |

disodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N3O10P2.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |

InChI Key |

HFZQGCCJHDHHEP-CDNBRZBRSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Phosphate Groups | Sugar Modification | Key Role | IC₅₀ (RNR Inhibition) |

|---|---|---|---|---|

| dCDP Disodium Salt | 2 | 2'-Deoxy | DNA precursor | N/A |

| dCTP Trisodium Salt | 3 | 2'-Deoxy | DNA synthesis | N/A |

| CDP Disodium Salt | 2 | Ribose | RNA precursor | N/A |

| dFdC-DP | 2 | 2',2'-Difluoro | RNR inhibition | 0.3 µM |

Table 2: Physicochemical Properties

| Compound | CAS Number | Solubility (Water) | Stability |

|---|---|---|---|

| dCDP Disodium Salt | 800-73-7 | High | Stable at 2–8°C; hygroscopic |

| dCTP Trisodium Salt | 123334-07-6 | High | Sensitive to nucleases |

| CMP Disodium Salt | 6757-06-8 | 67% (20°C) | Degrades above 185°C |

Research Findings

- Enzymatic Specificity : CDP reductase activity requires 3–4 mM Mg²⁺, while ADP reductase is optimal at 0.1 mM Mg²⁺, highlighting divergent regulatory mechanisms .

- Therapeutic Potential: dFdC-DP’s RNR inhibition is 100-fold more potent than hydroxyurea, making it a cornerstone in chemotherapy .

- Epigenetics : 5hmdCTP’s role in gene regulation underscores the functional diversity of deoxycytidine derivatives beyond replication .

Q & A

Q. What enzymatic systems utilize Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt as a substrate, and how can its activity be experimentally validated?

This compound serves as a substrate for DNA polymerase, reverse transcriptase, and DNA ligase in studies of DNA replication, repair, and recombination . To validate activity:

Q. How does the tetrahydrogen modification in this compound enhance its stability compared to non-modified nucleotides?

The tetrahydrogen modification at the phosphate group reduces susceptibility to ribonuclease-mediated degradation, making it stable in enzymatic assays requiring prolonged incubation . Stability can be confirmed via:

Q. What biochemical pathways involve this compound, and how can its metabolic flux be quantified?

It participates in nucleotide salvage pathways and acts as a precursor for deoxycytidine triphosphate (dCTP) via phosphorylation by nucleoside diphosphate kinases . Methodologies include:

- Isotopic tracing with -labeled dCDP to track incorporation into dCTP pools.

- Mass spectrometry (LC-MS/MS) to quantify intracellular dCDP and dCTP levels in cell lysates .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the hydrolysis kinetics of this compound in lipid cubic phases versus aqueous buffers?

Hydrolysis rates differ due to interactions with lipid matrices (e.g., mono-olein cubic phases), which stabilize the transition state of the reaction . To address discrepancies:

- Compare hydrolysis kinetics in lipid cubic (Ia3d phase) vs. aqueous systems using -NMR to monitor phosphate release.

- Adjust experimental parameters (e.g., pH, ionic strength) to match physiological conditions .

Q. What strategies optimize the phosphorylation of this compound to dCTP in vitro, and how can side reactions (e.g., deamination) be minimized?

- Use ATP-regenerating systems (e.g., creatine kinase/phosphocreatine) to sustain kinase activity during phosphorylation .

- Add deaminase inhibitors (e.g., tetrahydrouridine) to prevent conversion to deoxyuridine diphosphate (dUDP).

- Validate product purity via anion-exchange chromatography or capillary electrophoresis .

Q. How do researchers design experiments to distinguish between competing hypotheses about its role in DNA repair mechanisms?

- Employ CRISPR-edited cell lines lacking specific repair enzymes (e.g., DNA ligase IV) and measure dCDP incorporation rates during repair assays.

- Use single-molecule imaging (e.g., FRET) to visualize real-time interactions between dCDP and repair complexes .

Comparative Analysis of Nucleotide Analogues

| Compound Name | Molecular Formula | Key Features | Stability Against RNases | Primary Applications |

|---|---|---|---|---|

| This compound | CHNNaOP | Tetrahydrogen modification enhances stability | High | DNA replication/repair studies |

| Deoxycytidine Triphosphate Trisodium Salt | CHNNaOP | Standard dNTP for DNA synthesis | Moderate | PCR, sequencing |

| Uridine Triphosphate Tetrasodium Salt | CHNNaOP | RNA synthesis substrate | Low | In vitro transcription |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.